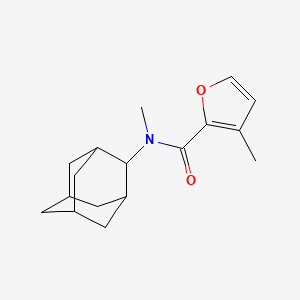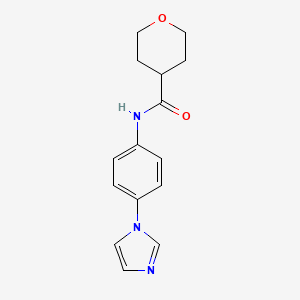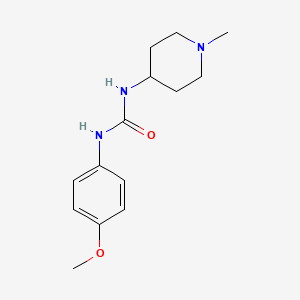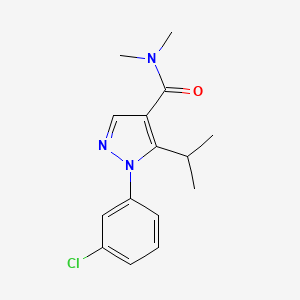
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide, also known as ACF, is a chemical compound that has been widely studied for its potential applications in scientific research. ACF is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs. The synthesis of ACF has been well established, and its mechanism of action has been extensively investigated. In
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in cellular processes. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which regulate gene expression. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and chemokines. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively investigated. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide. One area of interest is the development of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide-based drug delivery systems, which could improve the efficacy of existing drugs. Another area of interest is the investigation of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide involves the reaction of 2-adamantanone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type condensation reaction to form N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide as the final product. The yield of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities in vitro and in vivo. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with metal ions and other drugs.
Propriétés
IUPAC Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-3-4-20-16(10)17(19)18(2)15-13-6-11-5-12(8-13)9-14(15)7-11/h3-4,11-15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRMMMRZWYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)
